molecular formula C15H23N5O2 B2924083 3-methyl-7-pentyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-77-8

3-methyl-7-pentyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2924083
CAS RN: 361174-77-8
M. Wt: 305.382
InChI Key: FSKLJGXLMLRLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-pentyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as Methylpentynol, is a chemical compound that has been widely studied in scientific research for its potential applications in the field of medicine. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further exploration.

Mechanism of Action

The exact mechanism of action of Methylpentynol is not fully understood, but it is believed to act on the GABA-A receptor, increasing the activity of this receptor and leading to sedative and hypnotic effects.
Biochemical and Physiological Effects:
Methylpentynol has been found to have a range of biochemical and physiological effects. It has been shown to decrease the activity of the central nervous system, leading to sedation and hypnosis. Additionally, it has been shown to have analgesic properties, reducing pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using Methylpentynol in lab experiments is that it has been extensively studied and its effects are well-known. Additionally, it has a relatively low toxicity, making it safe for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are several future directions for research on Methylpentynol. One potential direction is to study its potential as a sleep aid, particularly in individuals with insomnia. Additionally, further research could explore its potential as a pain reliever, potentially leading to the development of new analgesic drugs. Finally, research could explore the potential of Methylpentynol in the treatment of anxiety and other mood disorders.

Synthesis Methods

The synthesis of Methylpentynol involves the reaction of 7-(2-chloroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with pyrrolidine and pentylmagnesium bromide. The resulting compound is then purified through a series of recrystallization steps.

Scientific Research Applications

Methylpentynol has been extensively studied for its potential applications in the field of medicine. It has been found to have sedative and hypnotic properties, making it a potential candidate for use as a sleep aid. Additionally, it has been shown to have analgesic properties, making it a potential candidate for use as a pain reliever.

properties

IUPAC Name

3-methyl-7-pentyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-3-4-5-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-7-9-19/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKLJGXLMLRLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-pentyl-8-pyrrolidin-1-ylpurine-2,6-dione

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